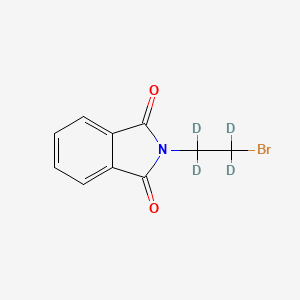

N-(2-Bromoethyl-d4)phthalimide

描述

Contextualization of N-Alkylphthalimides in Modern Organic Synthesis

N-alkylphthalimides are a class of organic compounds characterized by a phthalimide (B116566) structure with an alkyl group attached to the nitrogen atom. fiveable.me They are pivotal intermediates in organic synthesis, most notably in the Gabriel synthesis, a robust method for preparing primary amines. fiveable.mepearson.comallrounder.ai In this synthesis, the phthalimide group acts as a protecting group for the amine, preventing undesirable side reactions and allowing for the clean introduction of a primary amine functionality into a molecule. fiveable.me The stability and crystalline nature of N-alkylphthalimides make them easy to handle, purify, and store. fiveable.me

The versatility of N-alkylphthalimides extends beyond the Gabriel synthesis. They serve as precursors for a wide array of organic compounds, including heterocyclic molecules and polymers. acs.org The phthalimide structure itself is found in various biologically active molecules, and its derivatives have been explored for their potential in medicinal chemistry, exhibiting activities such as anti-inflammatory, analgesic, and antitumor properties. byjus.comresearchgate.netbiomedgrid.com

Significance of Deuterium (B1214612) Isotope Labeling in Chemical Research

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). youtube.com This mass difference is the basis for the utility of deuterium labeling in chemical research. youtube.comlibretexts.org When hydrogen atoms in a molecule are replaced with deuterium atoms, the fundamental chemical structure remains largely unchanged, but the increased mass can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.com

This isotopic labeling provides a powerful tool for scientists to:

Trace Metabolic Pathways: Researchers can track the absorption, distribution, metabolism, and excretion of drug candidates and other biologically active molecules. clearsynth.comsymeres.com

Elucidate Reaction Mechanisms: The "kinetic isotope effect" (KIE), where the heavier deuterium atom can slow down reaction rates, helps in identifying the rate-determining steps of a chemical reaction. libretexts.orglibretexts.orgcolumbia.edu

Enhance Analytical Sensitivity: In NMR, deuterated solvents are used to avoid interference from proton signals. wiseguyreports.com In mass spectrometry, deuterated compounds serve as excellent internal standards for accurate quantification. smolecule.comresolvemass.caclearsynth.com

Improve Drug Properties: Deuteration can sometimes alter the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. clearsynth.comsymeres.commedchemexpress.com

Overview of N-(2-Bromoethyl-d4)phthalimide as a Research Reagent and Building Block

This compound is the deuterated analog of N-(2-Bromoethyl)phthalimide. medchemexpress.compharmaffiliates.com The four hydrogen atoms on the ethyl group are replaced with deuterium atoms. clearsynth.comnih.gov This specific isotopic labeling makes it an invaluable tool in several research applications.

As a research reagent , its primary use is as an internal standard in mass spectrometry-based quantitative analysis of its non-labeled counterpart, N-(2-Bromoethyl)phthalimide. smolecule.com The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate and reliable measurements. smolecule.comclearsynth.com The deuterium labeling also allows for detailed studies of reaction mechanisms and molecular interactions using techniques like NMR spectroscopy. smolecule.com

As a building block , this compound is an important intermediate in organic synthesis. smolecule.com The presence of the reactive bromine atom allows for nucleophilic substitution reactions, enabling the introduction of the deuterated phthalimidoethyl group into various molecules. smolecule.com A key application is in the synthesis of other labeled compounds. For instance, it is used as an intermediate in the synthesis of (E)-Fluvoxamine-d4 Maleate, a deuterated version of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine. pharmaffiliates.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation for N 2 Bromoethyl D4 Phthalimide

Established Synthetic Routes for N-Alkylphthalimides (e.g., Gabriel Synthesis Variants)

The foundational method for the synthesis of N-alkylphthalimides is the Gabriel synthesis, a robust and widely utilized reaction in organic chemistry for converting primary alkyl halides into primary amines. wikipedia.orgnumberanalytics.com The process begins with the N-alkylation of a phthalimide (B116566) salt, typically potassium phthalimide, with a primary alkyl halide. numberanalytics.com

The core mechanism involves two main steps: numberanalytics.comallaboutchemistry.net

Alkylation : The phthalimide anion, formed by deprotonating phthalimide with a base like potassium hydroxide (B78521) or potassium carbonate, acts as a nucleophile. numberanalytics.compatsnap.com It attacks the primary alkyl halide in a classic SN2 reaction to form the N-alkylphthalimide intermediate. numberanalytics.com This step is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. numberanalytics.com

Deprotection : The resulting N-alkylphthalimide can then be cleaved, usually via hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the free primary amine. wikipedia.org For the synthesis of N-(2-Bromoethyl)phthalimide itself, this second step is omitted.

The Gabriel synthesis is advantageous due to its ability to prevent over-alkylation, a common issue when using ammonia (B1221849) for alkylation. wikipedia.org Modern variations have been developed to enhance the efficiency and selectivity of the reaction. These include the use of microwave irradiation to accelerate reaction times and the application of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, to improve reaction rates and yields. numberanalytics.com

Specific Strategies for Deuterium (B1214612) (d4) Labeling into the Bromoethyl Moiety

The introduction of four deuterium atoms (d4) specifically into the ethyl group of N-(2-bromoethyl)phthalimide requires a carefully planned strategy. The labeling must be precise to ensure the final compound, 2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione, has high isotopic purity. clearsynth.com The primary methods involve either starting with a pre-labeled building block or performing a deuteration reaction on a suitable precursor.

Strategy 1: Synthesis from a Deuterated Precursor This is the most direct approach, where a commercially available or synthesized deuterated starting material is used in the Gabriel synthesis. acs.orgsymeres.com A common precursor for this method is a deuterated version of 1,2-dibromoethane (B42909) or a related compound. For instance, the reaction could proceed by N-alkylating potassium phthalimide with 1,2-dibromoethane-d4. orgsyn.org

Another pathway involves starting with a fully deuterated alcohol like ethanol-d6 (B42895) (CD₃CD₂OD). acs.orgwikipedia.org This can be converted into a suitable bromoethylating agent, such as 2-bromoethanol-d4 or 1,2-dibromoethane-d4, through established halogenation reactions before its use in the Gabriel synthesis.

Strategy 2: Catalytic Hydrogen-Deuterium (H/D) Exchange This method involves the direct replacement of hydrogen atoms with deuterium on a precursor molecule using a deuterium source, most commonly deuterium oxide (D₂O). ansto.gov.aucdnsciencepub.com For example, a precursor like ethanol (B145695) can be subjected to catalytic H/D exchange to produce ethanol-d6. acs.org This reaction is often facilitated by a metal catalyst, such as a ruthenium pincer complex, under optimized conditions of temperature and base concentration. acs.org Once the deuterated precursor is synthesized with high isotopic enrichment, it is converted to the bromoethyl-d4 halide and subsequently used in the phthalimide alkylation step. Flow chemistry systems using microwave heating have also been developed to improve the efficiency of H-D exchange reactions for aromatic compounds, a principle that can be adapted for other substrates. tn-sanso.co.jp

| Strategy | Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Use of Deuterated Precursor | Alkylation of potassium phthalimide with a pre-labeled bromoethyl-d4 source. acs.orgsymeres.com | 1,2-dibromoethane-d4, Ethanol-d6 acs.org | High isotopic purity, straightforward final step. | Cost and availability of deuterated starting materials. |

| Catalytic H/D Exchange | Deuteration of a non-labeled precursor (e.g., ethanol) followed by conversion to the alkylating agent. acs.organsto.gov.au | D₂O, Ruthenium or Platinum catalyst acs.orgrsc.org | Uses inexpensive deuterium source (D₂O). acs.org | Requires careful optimization to achieve high deuteration levels; potential for isotopic scrambling. acs.org |

Optimization of Reaction Conditions for Deuterated Phthalimide Synthesis

Optimizing reaction conditions is critical for maximizing the yield and isotopic purity of N-(2-Bromoethyl-d4)phthalimide while minimizing side products and preventing H/D back-exchange. nih.govresearchgate.net This involves fine-tuning parameters for both the N-alkylation step and any preceding deuteration reactions.

For the Gabriel N-alkylation step , optimization focuses on standard SN2 conditions. The choice of solvent is crucial, with polar aprotic solvents like DMF being common. numberanalytics.compatsnap.com The reaction temperature is typically elevated to ensure a reasonable reaction rate, often by heating in an oil bath. orgsyn.org

For the deuteration step , particularly when using catalytic H/D exchange, several factors must be controlled. The choice of catalyst is paramount; for instance, ruthenium pincer complexes have shown high efficiency for the deuteration of alcohols using D₂O as the deuterium source. acs.org The reaction may require a base, and its concentration can influence the extent of deuteration. acs.org Temperature and reaction time must be carefully managed to drive the equilibrium towards the deuterated product without causing degradation. acs.organsto.gov.au

| Parameter | Variable | Effect on Reaction | Example/Reference |

|---|---|---|---|

| N-Alkylation (Gabriel) | Solvent | Polar aprotic solvents (e.g., DMF) enhance SN2 reaction rates. numberanalytics.compatsnap.com | DMF is a common choice for the Gabriel synthesis. numberanalytics.com |

| Temperature | Heating is often required to overcome the activation energy. | Heating a mixture of potassium phthalimide and ethylene (B1197577) dibromide at 180-190°C. orgsyn.org | |

| Deuteration (H/D Exchange) | Catalyst | The catalyst facilitates the H/D exchange process. | Ruthenium pincer complexes for alcohol deuteration; Platinum on carbon for H-D exchange with D₂O. acs.orgrsc.org |

| Deuterium Source | D₂O is an inexpensive and readily available source of deuterium. acs.org | Using D₂O with a catalyst to deuterate ethanol. acs.org | |

| Base | A base can be required to activate the catalyst or substrate. | Adding a base like K₂CO₃ can facilitate the exchange reaction. nih.gov |

Advanced Purification and Isolation Techniques for Labeled Analogs

After synthesis, the crude this compound must be rigorously purified to remove unreacted starting materials, catalysts, and byproducts. acs.org The purity of isotopically labeled compounds is paramount for their use as analytical standards. nih.gov

Initial workup may involve extracting the crude product from the reaction mixture. For example, after the Gabriel reaction, the desired product can be extracted from the solid potassium bromide byproduct using a suitable solvent like alcohol. orgsyn.org Recrystallization is a powerful technique for purifying solid organic compounds and can significantly improve purity. orgsyn.org

For high-purity applications, chromatographic techniques are essential. ansto.gov.au

Flash Chromatography : A common method for routine laboratory purification of organic compounds.

High-Performance Liquid Chromatography (HPLC) : Used to achieve very high purity levels and for analytical verification of that purity. ansto.gov.auansto.gov.au

The characterization and confirmation of the final product's identity and isotopic enrichment are performed using a combination of spectroscopic methods: ansto.gov.auansto.gov.au

A certificate of analysis for commercially produced labeled compounds will typically include data from these techniques to confirm purity and the degree of isotopic labeling. ansto.gov.auansto.gov.au

Mechanistic Investigations and Reactivity Studies of N 2 Bromoethyl D4 Phthalimide

Analysis of Nucleophilic Substitution Reactions (SN2) with Deuterated Reagents

N-(2-Bromoethyl-d4)phthalimide readily undergoes nucleophilic substitution reactions (SN2), where the bromine atom is displaced by a variety of nucleophiles. The presence of deuterium (B1214612) atoms on the ethyl group does not significantly alter the chemical reactivity in terms of the types of reactions it undergoes compared to its non-deuterated counterpart. However, it provides a powerful label for mechanistic analysis.

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a new bond and the simultaneous breaking of the carbon-bromine bond. ksu.edu.sa Common nucleophiles used in reactions with N-(2-bromoethyl)phthalimide and its deuterated analog include amines, thiols, sodium azide, and potassium thiocyanate. For instance, the reaction with the phenylseleno anion (PhSe-), generated in situ, proceeds via an SN2 mechanism to form N-[2-(phenylseleno)ethyl]phthalimide. scirp.org

The use of deuterated reagents in conjunction with this compound allows for intricate studies of reaction stereochemistry and the subtle electronic effects of deuterium. The primary advantage of the deuterated substrate is in the ability to distinguish and track the ethyl moiety in complex reaction mixtures using techniques like NMR spectroscopy and mass spectrometry. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Solvent |

| Azide | Sodium Azide | N-(2-Azidoethyl-d4)phthalimide | DMSO |

| Thiocyanate | Potassium Thiocyanate | N-(2-Thiocyanatoethyl-d4)phthalimide | Acetonitrile |

| Phenylseleno anion | Diphenyl diselenide / Sodium borohydride | N-[2-(Phenylseleno)ethyl-d4]phthalimide | THF |

| Phenyl Magnesium Bromide | Phenyl Magnesium Bromide | 2-(2-Bromoethyl-d4)-3-hydroxy-3-phenyl-isoindolin-1-one | Not Specified |

This table is generated based on typical reactions of the non-deuterated analog and the expected reactivity of the deuterated compound. scirp.orgsmolecule.com

Role of Deuterium in Kinetic Isotope Effect (KIE) Studies

The primary utility of this compound in mechanistic studies lies in the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. baranlab.org In the case of this compound, the replacement of hydrogen with deuterium can influence the reaction rate.

Deuterium is heavier than hydrogen, leading to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. baranlab.org If the C-H (or C-D) bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE is observed, where the reaction proceeds slower for the deuterated compound (kH/kD > 1). baranlab.org

For SN2 reactions of this compound, the C-D bonds are not directly broken. However, a secondary KIE can still be observed. This effect arises from changes in hybridization at the carbon atom undergoing substitution. In the transition state of an SN2 reaction, the carbon atom transitions from sp3 to a more sp2-like geometry. This change in hybridization can lead to a small but measurable KIE. It is suggested that the deuterated version may experience a kinetic isotope effect that slightly slows the reaction rates in SN2 substitutions.

The magnitude of the KIE can provide valuable information about the structure of the transition state. baranlab.org Precise measurements of the reaction rates of this compound and its non-deuterated analog with various nucleophiles can help to elucidate the degree of bond formation and bond breaking in the transition state.

Exploration of Reaction Pathways and Intermediate Formation

The isotopic labeling in this compound is instrumental in tracing the fate of the ethyl group through various reaction pathways and in identifying intermediates. While many of its reactions are straightforward substitutions, more complex transformations can also occur.

For example, reaction with a Grignard reagent like phenyl magnesium bromide leads to the formation of 2-(2-bromoethyl-d4)-3-hydroxy-3-phenyl-isoindolin-1-one, indicating an attack on one of the carbonyl groups of the phthalimide (B116566) ring. smolecule.com In other instances, unexpected ring-opening or cyclocondensation reactions can take place. dokumen.pub For example, refluxing the non-deuterated analog with aqueous potassium hydroxide (B78521) can lead to the formation of 2-(2-carboxyphenyl)oxazoline, an unexpected rearrangement product. researchgate.net Using the deuterated compound in such a reaction would allow for a clearer understanding of the mechanism of this rearrangement by tracking the position of the deuterium atoms in the final product.

Radical reactions are another area where deuterated substrates are valuable. For instance, in studies of dehalogenative deuteration, radical clock experiments are used to determine reaction mechanisms. rsc.org While not a direct study on this compound, these methodologies highlight how deuterated compounds can be used to investigate radical intermediates.

This compound as a Precursor for Diverse Chemical Transformations

This compound serves as a versatile precursor for the synthesis of a wide range of deuterated organic compounds. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups attached to the deuterated ethyl-phthalimide moiety.

The resulting products can then be further transformed. For instance, the phthalimide group is a common protecting group for primary amines. After a nucleophilic substitution reaction, the phthalimide group can be removed, typically by hydrolysis or hydrazinolysis, to yield a deuterated primary amine. This is a key step in the Gabriel synthesis of amines. libretexts.orgnih.gov This makes this compound a valuable starting material for preparing isotopically labeled amines, which are important in pharmaceutical research and metabolic studies. smolecule.com

The compound is also used in the synthesis of more complex heterocyclic structures and as a building block for polymers. Its application extends to the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.

Advanced Applications of N 2 Bromoethyl D4 Phthalimide in Chemical Synthesis and Research

Synthesis of Isotopically Labeled Amines and Nitrogen-Containing Compounds

A primary application of N-(2-Bromoethyl-d4)phthalimide is as a precursor in the synthesis of isotopically labeled primary amines and other nitrogenous compounds. The core of this application lies in the Gabriel synthesis, a robust method for forming primary amines from primary alkyl halides. In this context, the phthalimide (B116566) moiety functions as a masked amine group. The compound reacts with various nucleophiles, and subsequent deprotection of the phthalimide group, often through hydrazinolysis, reveals the primary amine.

The presence of deuterium (B1214612) on the ethyl chain is crucial. medchemexpress.com This labeling allows the resulting deuterated amines to be used as tracers in metabolic pathway studies or as internal standards for mass spectrometry, where the mass difference allows for precise quantification of the non-deuterated analyte. smolecule.com For example, the synthesis of isotopically labeled cholamine, an important molecule for metabolomics research, has been achieved using a similar strategy involving the reaction of a labeled phthalimide salt with an appropriate electrophile. nih.gov This highlights the compound's role in producing "smart" isotope tags for advanced analytical research. nih.gov

The general transformation can be summarized as follows:

| Starting Material | Reaction | Intermediate | Deprotection | Final Labeled Product |

|---|---|---|---|---|

| This compound | Nucleophilic Substitution (e.g., with Nu⁻) | N-(2-Nu-ethyl-d4)phthalimide | Hydrazinolysis (N₂H₄) | 2-Nu-ethylamine-d4 |

Utility in the Preparation of Complex Organic Molecules

This compound serves as an essential intermediate in the multi-step synthesis of more complex organic structures. smolecule.com Its bifunctional nature—a reactive bromide and a protected amine—allows for sequential chemical modifications. The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

A specific example of its utility is the reaction with a Grignard reagent, such as phenyl magnesium bromide. This reaction leads to the formation of 2-(2-bromoethyl)-3-hydroxy-3-phenyl-isoindolin-1-one, a significantly more complex molecule. smolecule.com This transformation demonstrates how the reagent can be used to build intricate molecular scaffolds. Furthermore, its non-deuterated counterpart is widely used to prepare pharmaceutical intermediates, including derivatives of piperazine (B1678402) and piperidine (B6355638), which are common motifs in drug discovery. By using the deuterated version, researchers can synthesize labeled analogs of these complex molecules for use in pharmacokinetic and drug metabolism studies.

| Starting Reagents | Key Transformation | Resulting Complex Molecule | Significance |

| This compound, Phenyl magnesium bromide | Nucleophilic attack on phthalimide carbonyl | 2-(2-bromoethyl)-3-hydroxy-3-phenyl-isoindolin-1-one smolecule.com | Creation of a complex heterocyclic structure |

| This compound, Various nucleophiles | Gabriel synthesis followed by cyclization steps | Labeled Piperazine/Piperidine Derivatives | Synthesis of isotopically labeled pharmaceutical scaffolds |

Application as a Building Block in Heterocyclic Chemistry

The reactivity of this compound makes it a valuable building block for constructing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The bromoethyl group can act as an electrophilic partner in intramolecular or intermolecular reactions to form rings.

For instance, the previously mentioned reaction with phenyl magnesium bromide yields an isoindolin-1-one, which is a nitrogen-containing heterocyclic system. smolecule.com This demonstrates its direct application in forming fused ring systems. Moreover, the non-deuterated analog is known to be convertible into various heterocyclic compounds through nucleophilic substitution pathways. The synthesis of piperidine and piperazine derivatives, crucial heterocyclic rings in medicinal chemistry, often involves intermediates that can be prepared from N-(2-bromoethyl)phthalimide. The use of the deuterated version allows for the creation of labeled heterocycles, which are invaluable for studying their biological fate and mechanism of action.

Strategic Use in Polymer Modification and Probe Development

The applications of this compound extend to materials science and chemical biology, particularly in polymer modification and the development of molecular probes. The compound's reactive bromoethyl group allows it to function as an alkylating agent, enabling it to be grafted onto polymer backbones or other large molecules.

In polymer science, a notable application of the non-deuterated analog is the quaternization of poly(2-vinylpyridine)-block-poly(ethylene oxide) copolymers. This modification, where the bromoethylphthalimide attaches to the pyridine (B92270) nitrogen, is used to stabilize micellar structures. Using the deuterated compound would allow for the creation of labeled polymers, which could be tracked or studied using techniques sensitive to isotopic composition.

In probe development, the compound can be used to introduce a deuterated linker between a reporter molecule (like a fluorophore) and a recognition unit. The non-deuterated form has been used to alkylate nucleobase derivatives to create fluorescent probes for sensing RNA. The ethylphthalimide group serves as a spacer that connects different parts of the probe. uni-regensburg.de Incorporating the deuterated version would yield probes with a specific isotopic signature, useful for multiplexed assays or for studying the probe's interaction with its environment via techniques like NMR spectroscopy. smolecule.com

Spectroscopic and Computational Characterization in N 2 Bromoethyl D4 Phthalimide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Structural Elucidation

High-resolution NMR spectroscopy is an indispensable technique for confirming the precise location of deuterium atoms within the N-(2-Bromoethyl-d4)phthalimide molecule. While standard ¹H NMR is used to characterize the non-deuterated analog, ²H (deuterium) NMR is specifically employed to verify the isotopic labeling in this compound.

The absence of proton signals corresponding to the ethyl group in the ¹H NMR spectrum, which are present in the unlabeled compound, provides initial evidence of successful deuteration. For the non-deuterated N-(2-bromoethyl)phthalimide, the aromatic protons of the phthalimide (B116566) ring and the methylene (B1212753) protons of the ethyl bridge are readily observed. chemwhat.com In the deuterated version, the deuterium atoms on the ethyl chain result in the disappearance of these specific proton resonances.

²H NMR spectroscopy offers direct confirmation of deuterium incorporation. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the definitive assignment of the deuterium atoms to the ethyl chain. The integration of the deuterium signals can also be used to assess the isotopic purity of the compound. The use of NMR is crucial for detailed mechanistic studies where tracking the fate of specific molecular fragments is necessary.

Table 1: Comparative ¹H NMR Data for N-(2-Bromoethyl)phthalimide and its Deuterated Analog

| Compound | Proton Signal | Chemical Shift (δ) |

|---|---|---|

| N-(2-Bromoethyl)phthalimide | Aromatic-H | ~7.70-7.85 ppm |

| -CH₂-N | ~3.88 ppm (triplet) | |

| -CH₂-Br | ~3.56 ppm (triplet) | |

| This compound | Aromatic-H | ~7.70-7.85 ppm |

| -CD₂-N | Absent | |

| -CD₂-Br | Absent |

Note: The chemical shifts for the non-deuterated compound are approximate and can vary based on the solvent and experimental conditions. chemwhat.com

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Analysis

Mass spectrometry is a fundamental tool for verifying the successful incorporation of deuterium and determining the isotopic abundance in this compound. The introduction of four deuterium atoms results in a predictable mass shift compared to the unlabeled compound.

The molecular weight of N-(2-bromoethyl)phthalimide is approximately 254.08 g/mol . chemicalbook.com With the substitution of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound increases to approximately 258.10 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the tetradeuteration. orgchemboulder.com

The isotopic distribution pattern in the mass spectrum is also a key indicator of deuteration. The molecular ion peak (M+) for the deuterated compound will appear at a higher m/z value. Furthermore, the relative intensities of the M+1, M+2, etc., peaks will differ from the non-deuterated analog due to the presence of the deuterium isotopes. orgchemboulder.comsisweb.com This technique is so effective that this compound is often used as an internal standard in quantitative mass spectrometry-based assays for its non-deuterated counterpart. smolecule.com The distinct mass allows it to be easily differentiated from the analyte of interest. smolecule.com

Fragmentation analysis by techniques such as tandem mass spectrometry (MS/MS) can further pinpoint the location of the deuterium labels. By analyzing the masses of the fragment ions, researchers can confirm that the deuterium atoms are located on the bromoethyl group and not on the phthalimide ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment of Deuterated Analogs

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound. ksu.edu.saedinst.com These methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ. edinst.com

In the IR spectrum of the non-deuterated N-(2-bromoethyl)phthalimide, characteristic absorption bands for the carbonyl (C=O) stretching of the phthalimide group are observed, along with C-H stretching and bending vibrations of the ethyl chain. Upon deuteration, the most significant changes in the vibrational spectra occur in the regions associated with the C-H bonds of the ethyl group.

The C-D stretching vibrations appear at lower frequencies (wavenumbers) than the corresponding C-H stretches due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and can be precisely measured. Similarly, C-D bending modes will also be shifted to lower frequencies compared to C-H bending modes. By comparing the IR and Raman spectra of this compound with its non-deuterated analog, specific vibrational modes can be assigned to the deuterated ethyl group. americanpharmaceuticalreview.comnih.gov

Table 2: Expected Shifts in Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency (C-H) | Expected Frequency (C-D) | Technique |

|---|---|---|---|

| C-H/C-D Stretch | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | IR & Raman |

| C-H/C-D Bend | ~1350-1470 cm⁻¹ | Lower frequency | IR & Raman |

| C=O Stretch | ~1700-1770 cm⁻¹ | Unchanged | IR |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Unchanged | IR & Raman |

Note: The expected frequencies are approximate and serve to illustrate the expected isotopic shift.

Computational Chemistry and Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful theoretical framework for understanding the electronic structure and reactivity of this compound. psi-k.netornl.gov DFT calculations can be used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. wu.ac.th

By modeling both the deuterated and non-deuterated forms of the molecule, researchers can gain insights into the effects of isotopic substitution on the molecule's properties. For instance, DFT calculations can predict the vibrational frequencies for both species, which can then be compared with experimental IR and Raman data to validate the assignment of vibrational modes. nih.gov

Furthermore, DFT can be used to model the transition states of reactions involving this compound, helping to elucidate reaction mechanisms. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be computationally predicted and compared with experimental values. This provides a deeper understanding of the reaction's rate-determining steps and the role of the C-H (or C-D) bond cleavage.

Computational methods also allow for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. wu.ac.th

Future Research Directions and Unexplored Avenues for N 2 Bromoethyl D4 Phthalimide

Development of Novel Synthetic Routes Utilizing Deuterium (B1214612) Labeling

The synthesis of isotopically labeled compounds like N-(2-Bromoethyl-d4)phthalimide is a cornerstone of its utility. snnu.edu.cn While traditional methods provide a reliable foundation, future research is geared towards developing more efficient, selective, and scalable synthetic protocols.

A common method for synthesizing this compound involves the nucleophilic substitution reaction of phthalimide (B116566) with a deuterated precursor, such as 1,2-dibromoethane-d4, in a polar aprotic solvent. Ensuring high isotopic purity requires the use of highly enriched deuterium sources and rigorous purification techniques like column chromatography or recrystallization.

However, the field is evolving beyond these conventional batch processes. tn-sanso.co.jp Future research will likely focus on advanced methods that offer better efficiency and control. researchgate.net Hydrogen-deuterium (H-D) exchange reactions represent a powerful alternative to multi-step synthesis requiring pre-functionalized materials. snnu.edu.cn Modern techniques such as flow synthesis and microwave-assisted synthesis are being developed to improve throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp These methods can reduce the consumption of expensive reagents like heavy water (D₂O) and shorten reaction times. tn-sanso.co.jp

Table 1: Comparison of Synthetic Methods for Deuterated Compounds

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Utilizes deuterated precursors (e.g., 1,2-dibromoethane-d4) in conventional batch reactions. | Straightforward reaction pathway. | Can require multiple steps and may have poor atom economy; relies on the availability of specific labeled precursors. snnu.edu.cn |

| H-D Exchange | Direct replacement of hydrogen atoms with deuterium on a target molecule or a late-stage intermediate, often catalyzed by metals or assisted by microwave irradiation. snnu.edu.cn | Efficient for late-stage functionalization; can use readily available deuterium sources like D₂O. snnu.edu.cn | May lack regioselectivity; requires optimization of catalysts and reaction conditions. researchgate.net |

| Flow Synthesis | Continuous reaction process using flow-type reactors, which can be combined with microwave heating. tn-sanso.co.jp | High throughput, improved heating/cooling efficiency, reduced process time, and potentially lower reagent consumption. tn-sanso.co.jp | Requires specialized equipment; optimization of flow parameters is necessary. |

The development of novel catalysts, such as mesoionic carbene-iridium complexes for selective ortho-deuteration, also points toward a future where specific deuterium placement can be achieved with greater precision, expanding the toolkit for creating complex labeled molecules like derivatives of this compound. researchgate.net

Expanding the Scope of Mechanistic Studies through Isotopic Analysis

The presence of deuterium in this compound makes it an invaluable tool for elucidating reaction mechanisms and metabolic pathways. thalesnano.com The replacement of hydrogen with the heavier deuterium isotope can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). nih.govunam.mx

The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-determining step in many chemical reactions. nih.govportico.org By comparing the reaction rate of this compound with its non-deuterated analog, researchers can gain deep insights into transition states and reaction pathways. thalesnano.comunam.mx The bromoethyl group of the molecule is highly reactive and susceptible to nucleophilic substitution reactions, making it an excellent model for studying the KIE in Sₙ2 reactions. scirp.org

Future research can leverage this compound to:

Probe Reaction Mechanisms: Systematically study a wide range of nucleophilic substitution reactions to quantify the secondary β-deuterium isotope effect, where deuteration is not at the bond being broken but adjacent to it. cdnsciencepub.com This can provide detailed information about the degree of charge separation and hyperconjugation in the transition state. cdnsciencepub.com

Trace Metabolic Pathways: In biological systems, deuterium labeling allows for the precise tracking of molecules. thalesnano.com this compound can be used as a precursor to synthesize deuterated drugs or bioactive molecules. Its metabolism can then be followed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com

Serve as an Internal Standard: In quantitative analysis, this compound can be used as an isotope-labeled internal standard for the accurate measurement of its unlabeled counterpart in complex biological matrices. smolecule.comthalesnano.com

Table 2: Applications of this compound in Mechanistic Studies

| Application | Description | Key Technique(s) |

|---|---|---|

| Kinetic Isotope Effect (KIE) Studies | Comparing the reaction rates of the deuterated and non-deuterated compound to understand reaction transition states. nih.govportico.org | Reaction kinetics monitoring. |

| Metabolic Pathway Tracing | Following the fate of the deuterium-labeled molecule within a biological system to map metabolic transformations. thalesnano.comclearsynth.com | Mass Spectrometry (MS), NMR Spectroscopy. |

| Quantitative Analysis | Using the labeled compound as an internal standard to accurately quantify the non-labeled analog. smolecule.comthalesnano.com | Mass Spectrometry (MS). |

Potential in Advanced Materials Science and Bio-Conjugation Chemistry

The unique properties of deuterated compounds are not limited to mechanistic studies but extend to the creation of advanced materials and complex biological conjugates.

In materials science, deuteration has been shown to enhance the performance and durability of organic electronic materials. researchgate.net Specifically, introducing deuterium into Organic Light Emitting Diode (OLED) materials can improve luminous efficiency and device lifetime. tn-sanso.co.jp The phthalimide core of this compound is a component of various functional dyes and materials. Therefore, this compound could serve as a key building block for synthesizing novel, high-performance deuterated materials for electronic applications.

In the realm of life sciences, the phthalimide functional group is present in many compounds with significant biological activity, including antitumor properties. The reactive bromine atom in this compound provides a convenient handle for bio-conjugation, allowing it to be attached to other molecules, such as proteins, peptides, or drug delivery systems. smolecule.comscirp.org Future research could focus on using this compound to:

Develop Deuterated Drugs: The "deuterium switch" approach, where hydrogen atoms at sites of metabolic attack are replaced with deuterium, can improve a drug's pharmacokinetic profile by slowing its breakdown. nih.govsymeres.com this compound could be a precursor for creating deuterated versions of existing phthalimide-containing drugs or novel therapeutic agents.

Create Stable Bioconjugates: By reacting the bromoethyl group with nucleophilic sites on biomolecules, researchers can create stable, isotopically labeled bioconjugates. smolecule.com The deuterium label can then be used to study the interactions and dynamics of these conjugates in biological systems using NMR or other spectroscopic techniques. smolecule.com

Addressing Current Challenges in Deuterated Compound Synthesis and Application

Despite the vast potential, the synthesis and application of deuterated compounds like this compound face several challenges that future research must address.

The primary hurdles include the high cost and limited availability of deuterium-labeled starting materials and solvents. clearsynth.comsynmr.in The production processes for deuterated compounds are often resource-intensive, which can limit their use, especially in large-scale applications. synmr.in Furthermore, the synthesis itself can be complex, requiring specialized methods to achieve high levels of deuteration at specific molecular positions and to ensure isotopic purity.

Another consideration is the potential for isotopic effects to alter the chemical and physical properties of a compound in unintended ways. synmr.in While the KIE is a powerful tool for mechanistic studies, it can also affect reaction kinetics and product distribution, requiring careful adjustment of reaction conditions. synmr.in

Table 3: Challenges and Future Research Directions

| Challenge | Description | Potential Future Direction/Mitigation |

|---|---|---|

| Cost and Availability | High expense and limited sources for deuterated reagents (e.g., D₂O, 1,2-dibromoethane-d4). tn-sanso.co.jpclearsynth.comsynmr.in | Development of more efficient synthetic routes (e.g., flow chemistry) to reduce reagent consumption; exploring more cost-effective deuterium sources. tn-sanso.co.jp |

| Synthesis Complexity | Difficulty in achieving site-selective deuteration and high isotopic purity; may require multi-step, complex procedures. researchgate.net | Advancing catalyst design for regioselective H-D exchange; optimizing purification techniques for isotopically labeled compounds. researchgate.net |

| Unintended Isotopic Effects | The presence of deuterium can alter reaction rates, equilibria, and solvent properties in unexpected ways. synmr.in | Comprehensive characterization of deuterated compounds to fully understand how isotopic labeling affects their properties; developing predictive models for isotopic effects. |

| Scalability | Transitioning from laboratory-scale synthesis to industrial production is often difficult for deuterated compounds. tn-sanso.co.jp | Further development of scalable technologies like flow synthesis to enable larger production capacities. tn-sanso.co.jp |

Future research will focus on overcoming these obstacles by developing more economical and efficient synthetic methodologies, creating more selective and active catalysts for deuteration, and building a deeper understanding of how isotopic substitution influences molecular properties and reactivity. tn-sanso.co.jpresearchgate.net

常见问题

What are the standard synthetic routes for N-(2-Bromoethyl-d4)phthalimide, and how is isotopic purity ensured?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with deuterated 1,2-dibromoethane-d4 in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100°C for 24 hours . Isotopic purity is ensured through:

- Deuterium Source : Use of high-purity 1,2-dibromoethane-d4 (>98% isotopic enrichment).

- Purification : Column chromatography or recrystallization to remove non-deuterated byproducts.

- Validation : Mass spectrometry (MS) to confirm molecular ion peaks (M⁺) consistent with deuterium incorporation, and ²H-NMR to verify absence of protiated contaminants .

What spectroscopic techniques are critical for characterizing this compound, especially regarding deuterium incorporation?

Basic Research Question

Key techniques include:

- ¹H/²H-NMR : The absence of signals at δ 3.6–3.8 ppm (methylene protons in non-deuterated analogs) confirms deuterium substitution. Residual protiated species are quantified via integration .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-Br stretch) validate core functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) at m/z 284.04 (calculated for C₁₀H₅D₄BrNO₂) .

How is this compound utilized as an alkylating agent in heterocyclic synthesis?

Basic Research Question

This compound serves as a deuterated alkylating agent in multi-step syntheses. For example:

- Histamine H₁ Antagonists : Reacts with primary amines (e.g., in imidazo[4,5-b]pyridine derivatives) under basic conditions (K₂CO₃/DMF, 100°C) to introduce deuterated ethyl chains, enabling pharmacokinetic studies .

- Selenium-Linked Compounds : Used in N₂ atmosphere reactions with PhSe⁻Na⁺ to synthesize deuterated selenoethylphthalimides, critical for crystallography and mechanistic studies .

What role does deuterium substitution play in the reaction kinetics of this compound compared to its non-deuterated counterpart?

Advanced Research Question

Deuterium introduces kinetic isotope effects (KIE) due to stronger C-D bonds:

- Rate Reduction : Reactions (e.g., SN2 alkylation) exhibit slower kinetics (KIE ≈ 2–3) compared to protiated analogs, as observed in photoredox-catalyzed dehalogenation .

- Mechanistic Insights : KIE studies using this compound help distinguish between radical-chain and single-electron transfer (SET) pathways in Ru(bpy)₃²⁺-mediated reactions .

How does the isotopic labeling in this compound influence its stability and reactivity under photoredox catalysis conditions?

Advanced Research Question

Deuterium alters stability and reactivity in photoredox systems:

- Redox Potentials : The deuterated ethyl group slightly shifts reduction potentials (ΔE ≈ 10–20 mV), affecting electron-transfer efficiency in Ru(bpy)₃²⁺-catalyzed reactions .

- Radical Stability : Deuterated alkyl radicals (generated via SET) exhibit longer lifetimes, enabling trapping experiments to map reaction intermediates .

What strategies are employed to resolve contradictions in reaction yields when using deuterated alkylating agents like this compound in multi-step syntheses?

Advanced Research Question

Yield discrepancies arise from isotopic effects and purification challenges:

- Optimized Stoichiometry : Increasing equivalents of deuterated reagent (1.5–2.0 eq.) compensates for slower reaction rates .

- Byproduct Analysis : LC-MS identifies protiated impurities (e.g., from solvent exchange), guiding solvent selection (e.g., anhydrous DMF-d₇) .

- Computational Modeling : DFT calculations predict KIE magnitudes to refine reaction conditions (temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。